molecular formula C12H18ClNO B13248204 1-{[1-(3-Chlorophenyl)ethyl]amino}-2-methylpropan-2-ol

1-{[1-(3-Chlorophenyl)ethyl]amino}-2-methylpropan-2-ol

Cat. No.: B13248204
M. Wt: 227.73 g/mol
InChI Key: PZXKUHKXMYJPAL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(3-Chlorophenyl)ethyl]amino}-2-methylpropan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenylacetone and 2-amino-2-methylpropan-1-ol.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Catalysts: A base catalyst, such as sodium hydroxide or potassium carbonate, is often used to facilitate the reaction.

    Procedure: The 3-chlorophenylacetone is reacted with 2-amino-2-methylpropan-1-ol in the presence of the base catalyst. The reaction mixture is heated under reflux for several hours until the desired product is formed.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(3-Chlorophenyl)ethyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenylethanolamines.

Scientific Research Applications

1-{[1-(3-Chlorophenyl)ethyl]amino}-2-methylpropan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs for treating various medical conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-{[1-(3-Chlorophenyl)ethyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-{[1-(4-Chlorophenyl)ethyl]amino}-2-methylpropan-2-ol
  • 1-{[1-(2-Chlorophenyl)ethyl]amino}-2-methylpropan-2-ol
  • 1-{[1-(3-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol

Comparison: 1-{[1-(3-Chlorophenyl)ethyl]amino}-2-methylpropan-2-ol is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substituents or positions, this compound may exhibit distinct properties and applications.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C12H18ClNO/c1-9(14-8-12(2,3)15)10-5-4-6-11(13)7-10/h4-7,9,14-15H,8H2,1-3H3

InChI Key

PZXKUHKXMYJPAL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NCC(C)(C)O

Origin of Product

United States

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